molecular formula C7H5Cl2N3O2 B2954353 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride CAS No. 1955539-84-0

6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride

Cat. No.: B2954353
CAS No.: 1955539-84-0
M. Wt: 234.04
InChI Key: DKBBGTGMZFBTOE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2.ClH/c8-4-1-9-7-10-5(6(12)13)3-11(7)2-4;/h1-3H,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBBGTGMZFBTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=CN21)C(=O)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955539-84-0
Record name 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Scientific Research Applications

The applications of 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride are primarily in scientific research, particularly in the development of pharmaceutical compounds. This compound and its derivatives have demonstrated potential as inhibitors and antitumor agents .

Details

  • Basic Information: this compound has a molecular weight of 234.04 and the molecular formula C7H5Cl2N3O2C_7H_5Cl_2N_3O_2 . It should be stored under inert atmosphere at room temperature .
  • As a PI3K Inhibitor and Antitumor Agent: Novel imidazopyridine derivatives, including this compound, have exhibited excellent Phosphatidylinositol-3-Kinase (PI3K) inhibiting activity and cancer cell growth inhibiting activity . These derivatives are useful as PI3K inhibitors and antitumor agents . Pharmaceutical compositions including imidazopyridine derivatives can be administered to treat disorders, especially cancers, influenced by PI3K .
  • Building Block in Synthesis: this compound can be used as a building block for synthesizing various compounds .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes or receptors involved in biological processes.

  • Pathways: The exact mechanism may involve inhibition or activation of certain biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Pyrimidine vs. Pyridine/Pyridazine Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number Key Properties
6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid Imidazo-pyrimidine Cl (C6), COOH (C2) 197.58 1020035-24-8 High polarity, mp >200°C
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester Imidazo-pyridine Cl (C6), COOEt (C2) 224.64 67625-38-1 Lipophilic, bp unrecorded
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid Imidazo-pyridazine Cl (C6), COOH (C2) 197.58 14714-24-0 mp 248–249°C, high thermal stability
6-Chloroimidazo[1,2-a]pyridine Imidazo-pyridine Cl (C6), no carboxyl group 152.58 6188-25-6 mp 85–87°C, used in agrochemicals

Key Differences :

  • Solubility : The pyrimidine and pyridazine derivatives (carboxylic acid forms) exhibit higher aqueous solubility due to polar carboxyl groups, whereas ethyl esters (e.g., 67625-38-1) are more lipophilic .
  • Thermal Stability : Pyridazine analogs (e.g., 14714-24-0) show exceptional thermal stability (mp ~248°C), attributed to stronger π-π stacking in the pyridazine ring .

Substituent Variations

Halogen Substitution
  • Chlorine vs. Bromine : Brominated analogs (e.g., 3-Bromo-6-chloroimidazo[1,2-a]pyridine, CAS 886371-28-4) display increased molecular weight (e.g., 242.47 g/mol) and altered reactivity in cross-coupling reactions .
  • Fluorine Derivatives : 6-Chloro-2-fluoropyridine (CAS 42348-86-7) lacks the imidazole ring but shares halogen-driven electronic effects, influencing binding affinity in drug design .
Functional Group Modifications
Compound Name Functional Group Bioactivity Relevance
6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid Carboxylic acid Enhances hydrogen bonding with target proteins
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide Acetamide Improved CNS penetration in neuropharmacology
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate Ester Prodrug strategy for controlled release

Biological Activity

6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its efficacy against various pathogens, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7_7H5_5ClN3_3O2_2·HCl
  • Molecular Weight : 234.04 g/mol
  • CAS Number : 1955539-84-0

This compound belongs to a class of imidazo-pyrimidine derivatives that have shown promise in therapeutic applications, particularly against infectious diseases.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various strains of bacteria and fungi, demonstrating varying degrees of efficacy.

Pathogen Activity Reference
Cryptosporidium parvumEC50_{50} = 2.1 μM
Mycobacterium tuberculosisActive against MDR and XDR strains

The compound's activity against Cryptosporidium parvum suggests a potential role in treating cryptosporidiosis, particularly in vulnerable populations such as children and immunocompromised individuals.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the imidazo-pyrimidine scaffold can significantly affect biological potency. For instance, the introduction of different substituents at specific positions on the ring structure can enhance or diminish activity against target pathogens.

  • Key Findings :
    • Substituting the chlorine atom at the 6-position with other halogens resulted in decreased potency.
    • Compounds with additional functional groups at the 2-carboxylic acid position showed improved solubility and bioavailability, enhancing their therapeutic potential.

Efficacy Against Cryptosporidiosis

In a series of in vivo studies involving animal models, this compound was administered to mice infected with C. parvum. The results indicated a significant reduction in oocyst shedding and improved survival rates compared to untreated controls.

  • Study Design :
    • Model : Mice infected with C. parvum
    • Dosage : Varied doses were tested to determine the optimal therapeutic window.
    • Outcome : Efficacy was measured by oocyst count in feces and overall health assessment.

Anti-Tuberculosis Activity

A separate study evaluated the compound's effectiveness against multidrug-resistant tuberculosis (MDR-TB). The results showed promising anti-TB activity with a notable reduction in bacterial load in treated subjects.

  • Key Metrics :
    • Reduction in Bacterial Load : Over 90% reduction observed at optimal doses.
    • Metabolic Stability : The compound exhibited favorable pharmacokinetic properties, enhancing its potential for oral administration.

Q & A

Advanced Research Questions

How can computational methods predict regioselectivity in functionalizing the imidazo-pyrimidine scaffold?

  • Methodological Answer :
    DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites prone to electrophilic attack. Molecular docking (AutoDock Vina) predicts binding affinities for drug-target interactions. Pair computational results with SAR studies to validate predictions experimentally. Software like Gaussian or ORCA optimizes reaction pathways, reducing trial-and-error synthesis .

What mechanistic insights explain contradictions in reported reaction yields for halogen exchange reactions?

  • Methodological Answer :
    Discrepancies often arise from competing SNAr (nucleophilic aromatic substitution) vs. radical pathways. Use kinetic isotope effects (KIE) and radical trapping agents (TEMPO) to distinguish mechanisms. In situ IR spectroscopy monitors intermediate formation (e.g., Meisenheimer complexes in SNAr). For reproducibility, control metal impurities (e.g., Fe³⁺) that catalyze radical pathways .

How can DOE (Design of Experiments) optimize reaction conditions for scale-up?

  • Methodological Answer :
    Apply Box-Behnken or central composite designs to screen variables: temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃). Use ANOVA to identify significant factors (p < 0.05). For example, a 3-factor DOE might reveal that solvent polarity (e.g., DMF vs. EtOH) has a larger impact on yield than temperature. Validate models with confirmation runs and pareto charts .

What analytical strategies detect degradation products under accelerated stability testing?

  • Methodological Answer :
    Forced degradation studies (40°C/75% RH for 4 weeks) combined with UPLC-QTOF-MS identify hydrolyzed (e.g., carboxylic acid derivatives) or oxidized products. Compare fragmentation patterns with reference standards. MassHunter or XCMS Online software aligns chromatograms and assigns putative structures. Mitigate degradation using antioxidants (BHT) or pH-stable formulations .

How can researchers resolve discrepancies in reported biological activity due to polymorphic forms?

  • Methodological Answer :
    Characterize polymorphs via DSC (melting endotherms) and Raman spectroscopy (lattice vibrations). Solvent-mediated crystallization screens (e.g., ethanol vs. acetonitrile) isolate stable forms. Correlate bioactivity data (IC₅₀) with polymorph identity using ANCOVA to statistically validate structure-activity relationships. Patent literature often discloses preferred forms .

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